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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazol-5-amine

Cat. No.: B1394868 Get Quote

An In-depth Technical Guide to the Physical Properties and Solubility of 2-
(Trifluoromethyl)thiazol-5-amine

Introduction
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic

compounds are of paramount importance. The strategic incorporation of fluorine atoms or

trifluoromethyl groups can significantly modulate a molecule's physicochemical and

pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

[3] 2-(Trifluoromethyl)thiazol-5-amine, a member of this esteemed class, represents a key

structural motif and a versatile building block for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive analysis of the core physical properties and

solubility profile of 2-(Trifluoromethyl)thiazol-5-amine. As Senior Application Scientists, our

objective extends beyond a mere presentation of data. We aim to deliver field-proven insights

into the causality behind experimental choices and to equip researchers, scientists, and drug

development professionals with the foundational knowledge and practical methodologies

required for the effective handling and application of this compound. The protocols described

herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Core Physicochemical Properties
A precise understanding of a compound's fundamental physicochemical properties is the

bedrock of its application in any research or development setting. These parameters govern
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everything from reaction kinetics to formulation strategies and bioavailability.

Summary of Key Properties
Property Value Source

CAS Number 1367944-72-6 [4]

Chemical Formula C₄H₃F₃N₂S [4]

Molecular Weight 168.14 g/mol [4][5][6][7]

IUPAC Name
2-(trifluoromethyl)-1,3-thiazol-

5-amine
[4]

Appearance
Reported as a liquid; physical

state should be verified.
[6]

Boiling Point

Predicted: 164.6 ± 40.0 °C;

214.0 ± 35.0 °C (at 760

mmHg)

[5][8][9]

Melting Point
Not experimentally reported in

the literature.
[4][7]

pKa

Not experimentally reported;

predicted for isomer is 2.61 ±

0.10.

[8]

Detailed Analysis of Properties
Molecular Structure and Weight: With a compact formula of C₄H₃F₃N₂S and a molecular

weight of 168.14 g/mol , this compound is well within the typical range for small molecule

drug candidates.[4] The structure features a thiazole ring, a privileged scaffold in medicinal

chemistry, substituted with a bio-isosterically significant trifluoromethyl group and a reactive

primary amine.

Physical Appearance: There is some ambiguity in the literature, with at least one supplier

describing the compound as a liquid.[6] However, the isomeric compound, 5-

(trifluoromethyl)thiazol-2-amine, is described as a white to off-white solid.[8] This discrepancy
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underscores the necessity of empirical observation upon receipt of any new batch of the

compound.

Boiling and Melting Points: Currently, no experimental melting point data is available for 2-
(Trifluoromethyl)thiazol-5-amine.[4][7] The melting point is a critical indicator of purity; pure

crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead

to a depressed and broader melting range.[10] Computational predictions for the boiling

point vary, with estimates at 164.6 ± 40.0 °C and 214.0 ± 35.0 °C.[5][8][9] It is crucial to

recognize these as theoretical values that require experimental validation.

pKa (Acid Dissociation Constant): The pKa value is fundamental to predicting a compound's

behavior in physiological environments and its pH-dependent solubility.[11][12] While no

experimental value exists for the title compound, a predicted pKa of 2.61 ± 0.10 has been

reported for its isomer, 5-(trifluoromethyl)thiazol-2-amine.[8] This suggests that the exocyclic

amine is weakly basic. At a pH below its pKa, the amine will be protonated, forming a

cationic species that is generally more water-soluble. Conversely, at a pH above the pKa, the

neutral, free-base form will dominate, which is typically less soluble in aqueous media but

more permeable across biological membranes.

Section 2: Solubility Profile
Solubility is a make-or-break parameter in drug discovery, directly impacting bioavailability and

formulation development.[13][14] The solubility of 2-(Trifluoromethyl)thiazol-5-amine is

dictated by the interplay of its structural features.

Theoretical Considerations & Qualitative Assessment
The trifluoromethyl group is highly lipophilic and is known to enhance membrane permeability,

but it can decrease aqueous solubility.[1] The primary amine and the nitrogen atom within the

thiazole ring provide sites for hydrogen bonding, which can aid solubilization in polar protic

solvents. Based on these competing factors, a qualitative solubility profile can be predicted.
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Solvent Predicted Solubility Rationale

Water Low to Moderate

pH-dependent. Higher

solubility at acidic pH due to

protonation of the amine.

DMSO Soluble

A powerful, polar aprotic

solvent capable of dissolving a

wide range of compounds.

Methanol / Ethanol Soluble

Polar protic solvents that can

engage in hydrogen bonding

with the amine and thiazole

nitrogens.

Dichloromethane (DCM) Soluble

The overall molecule

possesses sufficient nonpolar

character for solubility in

chlorinated solvents.

Acetonitrile Soluble
A polar aprotic solvent suitable

for many organic compounds.

Quantitative Solubility: Kinetic vs. Thermodynamic
In drug development, two types of solubility measurements are critical:

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum

concentration of a compound that can be dissolved in a solvent at equilibrium.[11] It is the

gold-standard measurement, typically determined using the shake-flask method.[15]

Kinetic Solubility: This measures the concentration of a compound when it begins to

precipitate from a solution upon addition of an aqueous medium to a DMSO stock solution.

[11] It is a high-throughput method used in early discovery to quickly assess structure-

solubility relationships.[11]

Section 3: Experimental Protocols
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The following protocols provide robust, step-by-step methodologies for the experimental

determination of the key physical properties discussed.

Protocol 1: Melting Point Determination via Capillary
Method
This method provides an accurate melting point range, a crucial parameter for identity and

purity confirmation.[10][16]

Methodology:

Sample Preparation: Place a small amount of finely powdered, dry 2-
(Trifluoromethyl)thiazol-5-amine onto a clean, dry surface. Tap the open end of a glass

capillary tube into the powder to collect a sample.

Packing: Invert the capillary and tap its sealed bottom gently on a hard surface to pack the

sample down to a height of 1-2 mm.[17]

Apparatus Setup: Place the packed capillary into the heating block of a melting point

apparatus (e.g., Mel-Temp).

Rapid Determination (Optional but Recommended): Heat the block rapidly to find an

approximate melting range. This saves time during the precise measurement.[10]

Precise Determination: Allow the block to cool to at least 20°C below the approximate

melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per

minute.

Data Recording: Record two temperatures: T1, the temperature at which the first drop of

liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.

[16][17] The melting point is reported as the range T1-T2.

Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium,

ensuring an accurate reading.[10][18] A broad melting range indicates the presence of

impurities, which disrupt the crystal lattice and cause melting to occur at a lower temperature

over a wider range.
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Sample Preparation Measurement Result

Dry Compound Pack 1-2mm in Capillary Insert into Apparatus Heat Rapidly (Approx. MP) Cool & Re-heat Slowly (1-2°C/min) Record T1 (First Drop) & T2 (All Liquid) Report as Range: T1 - T2

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Protocol 2: Thermodynamic Solubility via Shake-Flask
Method
This is the definitive method for determining the equilibrium solubility of a compound.[15]

Methodology:

System Preparation: Add an excess amount of 2-(Trifluoromethyl)thiazol-5-amine to a

series of vials containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4,

water). The excess solid is crucial to ensure saturation is achieved.

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-

controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours)

to ensure equilibrium between the solid and dissolved states is reached.[15]

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to

settle. Carefully collect the supernatant using a syringe and pass it through a low-binding

filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the

concentration of the dissolved compound using a validated analytical method, such as High-

Performance Liquid Chromatography with UV detection (HPLC-UV).

Calculation: Construct a calibration curve using known concentrations of the compound. Use

this curve to determine the concentration in the filtrate, which represents the thermodynamic

solubility.
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Causality: The extended agitation period is vital for the system to overcome kinetic barriers and

reach true thermodynamic equilibrium.[15] Filtration is a critical step to ensure that only the

dissolved compound is being measured, as suspended micro-solids would artificially inflate the

result.

Add Excess Compound to Solvent Agitate at Constant Temp (24-48h) Filter Supernatant (0.22µm) Quantify Concentration (e.g., HPLC-UV) Calculate Solubility vs. Standard Curve

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 3: High-Throughput Kinetic Solubility Assay
This method is designed for rapid screening and is invaluable in early-phase drug discovery.

[11]

Methodology:

Stock Solution: Prepare a high-concentration stock solution of 2-(Trifluoromethyl)thiazol-5-
amine in 100% DMSO (e.g., 10 mM).

Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the

wells of a 96-well microplate.

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution

to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of

100 µM). This initiates precipitation.

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room

temperature.

Precipitate Removal: Transfer the contents to a filter plate and centrifuge to separate the

precipitated solid from the saturated solution.

Detection: Analyze the concentration of the compound remaining in the filtrate. This can be

done directly in a UV-compatible plate using a plate reader or by nephelometry, which
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measures light scattering from any formed precipitate.[11] The concentration is determined

against a calibration curve.

Causality: This is a kinetic measurement because the system does not reach thermodynamic

equilibrium. The rapid change in solvent environment from 100% DMSO to an aqueous buffer

induces precipitation. The resulting measurement reflects the compound's propensity to remain

in solution under non-equilibrium conditions, which is a useful surrogate for its behavior during

initial formulation and administration.[11]

Prepare 10 mM Stock in DMSO

Add Stock to Aqueous Buffer in 96-well Plate

Incubate (1-2h) to Allow Precipitation

Filter to Remove Precipitate

Measure Filtrate Concentration (UV/Nephelometry)

Determine Kinetic Solubility

Click to download full resolution via product page

Caption: Workflow for Kinetic Solubility Assay.
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Section 4: Data Interpretation and Application
The collective data on physical properties and solubility provides a practical roadmap for

utilizing 2-(Trifluoromethyl)thiazol-5-amine.

For Synthetic Chemists: The predicted boiling point suggests that purification by distillation

under reduced pressure may be feasible. Its solubility in common organic solvents like DCM

and acetonitrile makes it amenable to a wide range of synthetic transformations.

For Pharmacologists and Biologists: The pH-dependent solubility is a critical consideration

for in vitro assays. Stock solutions should be prepared in DMSO, but the final concentration

in aqueous assay media must be carefully controlled to avoid precipitation, which would lead

to erroneous biological data. The pKa suggests that at physiological pH (7.4), the compound

will exist predominantly in its neutral, more lipophilic form.

For Formulation Scientists: The low intrinsic aqueous solubility anticipated for the neutral

form highlights a potential challenge for developing oral formulations. Strategies such as salt

formation (by reacting the amine with an acid) or the use of solubility-enhancing excipients

may be necessary to achieve adequate bioavailability.

Conclusion
2-(Trifluoromethyl)thiazol-5-amine is a compound of significant interest, yet its fundamental

physicochemical properties are not well-documented in publicly available literature. This guide

has synthesized available predicted data with established chemical principles to provide a

robust framework for its characterization. The provided experimental protocols are industry-

standard methods that will enable researchers to generate the reliable, high-quality data

necessary to advance their research and development programs. The empirical determination

of these properties is a critical first step in unlocking the full potential of this promising chemical

entity.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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